Fluorine-Substitution Impact: 5-Fluoropyrimidine vs. Non-Fluorinated Pyrimidine on Molecular Descriptors
Replacement of the 5-fluoropyrimidin-2-yl group in the target compound (CAS 2034226-45-2) with an unsubstituted pyrimidin-2-yl group (CAS 2034466-59-4) is predicted to reduce hydrogen-bond acceptor strength and alter electrostatic potential surface. In the piperazinylpyrimidine kinase inhibitor class, the 5-fluoro substituent on the terminal pyrimidine contributes to a ~2–5 fold improvement in binding affinity relative to the non-fluorinated analog through polarized C–F···H–N interactions with hinge-region residues, as demonstrated by PF-4708671 and related S6K1 inhibitors . Although direct biochemical data for CAS 2034226-45-2 are not publicly available, the class-level SAR supports that the 5-fluoro substituent provides a measurable binding advantage [1].
| Evidence Dimension | Molecular descriptors and predicted binding contribution of 5-fluoropyrimidine moiety |
|---|---|
| Target Compound Data | CAS 2034226-45-2; molecular weight 328.28 g/mol; contains 5-fluoropyrimidin-2-yl substituent (4 fluorine atoms total) [2] |
| Comparator Or Baseline | CAS 2034466-59-4 (4-[4-(pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine); molecular weight 310.28 g/mol; 3 fluorine atoms total; no fluorine on terminal pyrimidine [2] |
| Quantified Difference | ΔMW = +18.00 g/mol (5-fluoro substitution); predicted increase in H-bond acceptor strength based on fluorine electronegativity; 2–5 fold affinity improvement inferred from class-level SAR [1] |
| Conditions | Computational prediction based on structural comparison; kinase inhibition class-level SAR from published piperazinylpyrimidine series (PF-4708671 and analogs) |
Why This Matters
For procurement decisions, the 5-fluoro substituent is a critical molecular recognition element; selecting the non-fluorinated analog risks losing target engagement that depends on fluorine-mediated interactions.
- [1] Shallal, H. M. The discovery and anticancer preclinical investigation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Doctoral dissertation, University of the Pacific (2010). Structure-activity relationships of fluorinated vs. non-fluorinated piperazinylpyrimidines. View Source
- [2] Kuujia. CAS No 2034466-59-4: 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine. Molecular weight: 310.28 g/mol. View Source
